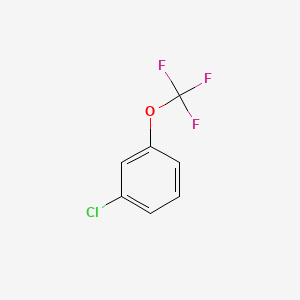

1-Chloro-3-(trifluoromethoxy)benzene

Descripción general

Descripción

1-Chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4ClF3O. It is a colorless to light yellow liquid with a distinct chemical structure that includes a trifluoromethoxy group attached to a benzene ring, along with a chlorine atom. This compound is known for its unique properties and is used in various chemical and industrial applications .

Métodos De Preparación

The synthesis of 1-Chloro-3-(trifluoromethoxy)benzene typically involves the reaction of 3,3,4,4-tetrafluorobenzaldehyde with a nucleophilic chlorinating agent such as thionyl chloride. The reaction conditions often include the use of organic solvents like ether, ketones, or aromatic hydrocarbons to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Análisis De Reacciones Químicas

1-Chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation reactions to form corresponding phenols or reduction reactions to yield different derivatives.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Chloro-3-(trifluoromethoxy)benzene is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique trifluoromethoxy group enhances the bioactivity of drug candidates.

Key Applications:

- Drug Synthesis: This compound facilitates the creation of complex organic molecules essential for novel drug development. It is particularly valuable in synthesizing anticancer agents, where its trifluoromethyl group contributes to increased potency against specific cancer cell lines .

Case Study: Anticancer Agents

Research indicates that derivatives synthesized from this compound exhibit significant activity against cancer cell lines, demonstrating its potential role in drug discovery.

Agrochemical Applications

In the agricultural sector, this compound is instrumental in formulating agrochemicals, particularly insecticides and herbicides. Its halogen substituents allow for modifications that enhance efficacy against pests.

Key Applications:

- Insecticide Development: The compound serves as a precursor for synthesizing insecticides that target common agricultural pests effectively. Research shows that these derivatives exhibit potent insecticidal activity, providing a pathway for developing safer and more effective agricultural chemicals .

Case Study: Insecticide Efficacy

Studies have demonstrated that insecticides derived from this compound can significantly improve crop protection and yield through their effective action against pests .

Material Science Applications

In material science, this compound is explored for its potential use in organic electronic devices due to its thermal stability and hydrophobic properties.

Key Applications:

- Organic Electronics: The compound is being researched for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). Its unique properties make it suitable for enhancing device performance .

Comparison of Similar Compounds

To better understand the unique features of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Chloro-4-fluorobenzene | C6H4ClF | Contains only one fluorine atom |

| 1-Iodo-3-trifluoromethylbenzene | C7H4F3I | Lacks chlorine; different halogen arrangement |

| 2-Chloro-5-(trifluoromethyl)phenol | C7H6ClF3 | Contains a hydroxyl group; different functional group |

| 4-Bromo-3-trifluoromethylbenzene | C7H4BrF3 | Bromine instead of chlorine; affects reactivity |

This comparison highlights how the combination of chlorine and trifluoromethoxy groups influences the chemical behavior and applications of this compound compared to structurally similar compounds.

Environmental and Safety Considerations

While exploring its applications, it is crucial to consider the environmental impact and safety profile of this compound. Studies indicate potential health risks associated with exposure, necessitating careful handling and regulation within industrial contexts .

Mecanismo De Acción

The mechanism by which 1-Chloro-3-(trifluoromethoxy)benzene exerts its effects is primarily through its reactivity in chemical reactions. The trifluoromethoxy group imparts unique electronic properties to the benzene ring, influencing its reactivity and interaction with other molecules. This makes it a valuable intermediate in various synthetic pathways .

Comparación Con Compuestos Similares

1-Chloro-3-(trifluoromethoxy)benzene can be compared with other trifluoromethoxy-substituted benzenes, such as:

- 1-Bromo-3-(trifluoromethoxy)benzene

- 1-Fluoro-3-(trifluoromethoxy)benzene

- 1-Iodo-3-(trifluoromethoxy)benzene

These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and applications. The presence of different halogens can lead to variations in their chemical behavior and suitability for specific reactions .

Actividad Biológica

1-Chloro-3-(trifluoromethoxy)benzene, also known as PCBTF (para-chlorobenzotrifluoride), is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound features a trifluoromethoxy group that significantly enhances its lipophilicity and stability. These properties facilitate interactions with hydrophobic pockets in proteins or enzymes, which can modulate their activity and lead to various biological effects. The compound is primarily used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Antimicrobial Properties

Research indicates that halogenated compounds, including those containing trifluoromethyl groups, exhibit antimicrobial properties. The presence of halogens can enhance the efficacy of these compounds against drug-resistant bacteria, making them valuable in pharmaceutical applications .

Allergic Potential and Immunotoxicity

A study evaluated the immunotoxicity and allergic potential of a structurally similar compound, 1-chloro-4-(trifluoromethyl)benzene (PCBTF), using a murine model. Results demonstrated that this compound could induce allergic sensitization following dermal exposure, with significant increases in lymphocyte proliferation observed at higher concentrations. The calculated EC3 value was 53.1%, indicating a weak sensitization potential .

Case Study 1: Dermal Exposure Effects

In a study focusing on dermal exposure to PCBTF, researchers found that while there were no significant increases in total IgE levels post-exposure, there was a notable T-cell-mediated response indicated by increased production of IFN-γ. This suggests that PCBTF may induce allergic responses through specific immune pathways without significantly altering overall immune function .

Case Study 2: Toxicological Evaluation

A comprehensive evaluation of PCBTF highlighted its potential effects on liver and kidney function following repeated oral exposure. A NOAEL (No Observable Adverse Effect Level) of 10 mg/kg was established based on observed effects at higher doses. The study emphasized the importance of evaluating the long-term health impacts of exposure to this compound .

Research Findings

Propiedades

IUPAC Name |

1-chloro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDJEKBXICPMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380447 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-49-6 | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.